molecular formula C17H27NO2 B291527 4-ethoxy-N-(2-ethylhexyl)benzamide

4-ethoxy-N-(2-ethylhexyl)benzamide

Cat. No.: B291527
M. Wt: 277.4 g/mol
InChI Key: IHVOLJMPSIHOSS-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-ethylhexyl)benzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a branched 2-ethylhexylamine moiety at the N-position. This compound belongs to a broader class of benzamides, which are widely studied for their diverse pharmacological and biochemical properties, including enzyme inhibition, receptor modulation, and anticancer activity. The 4-ethoxy group and the lipophilic 2-ethylhexyl chain may influence its physicochemical properties (e.g., solubility, partition coefficient) and biological interactions .

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

4-ethoxy-N-(2-ethylhexyl)benzamide

InChI

InChI=1S/C17H27NO2/c1-4-7-8-14(5-2)13-18-17(19)15-9-11-16(12-10-15)20-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,18,19)

InChI Key

IHVOLJMPSIHOSS-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 4-ethoxy-N-(2-ethylhexyl)benzamide include:

Compound Name Substituent at N-position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide (MID-1) 5-nitrothiazol-2-yl C₁₂H₁₁N₃O₄S 293.30 Inhibits MG53-IRS-1 interaction
4-Ethoxy-N-(2-iodophenyl)benzamide 2-iodophenyl C₁₅H₁₄INO₂ 371.19 Used in protein interaction studies
2-Ethoxy-N-(4-ethoxyphenyl)benzamide 4-ethoxyphenyl C₁₇H₁₉NO₃ 285.34 Lipophilic; potential antioxidant
4-Methoxy-N-(4-methylbenzyl)benzamide 4-methylbenzyl C₁₇H₁₉NO₂ 269.34 Structural isomer with similar mass
Mosapride metabolites (e.g., 4-amino-5-chloro-2-ethoxy derivatives) Morpholinyl-methyl groups Varies Varies 5-HT4 receptor agonists

Key Observations :

  • Electron-Withdrawing Groups : Compounds like MID-1 (5-nitrothiazolyl) exhibit distinct electronic profiles, which may favor specific protein-binding interactions compared to alkyl or aryl substituents .
Enzyme and Receptor Modulation
  • Tubulin Binding : Benzamide derivatives with 3,4,5-trimethoxyphenyl groups (e.g., compound 16b) show high tubulin binding affinity, highlighting the importance of methoxy substituents in anticancer activity. The 4-ethoxy group in the target compound may lack comparable polar interactions .
  • PCAF HAT Inhibition: Long acyl chains (e.g., tetradecanoylamino) in benzamides enhance histone acetyltransferase (HAT) inhibition. The 2-ethylhexyl group may mimic this effect via hydrophobic interactions .
  • Glucokinase Activation : Sulfamoyl benzamides form H-bonds with Arg63 in glucokinase. The absence of sulfamoyl groups in the target compound suggests divergent mechanisms .
  • mGlu5 Allosteric Modulation: Benzamide backbones similar to CPPHA (a known mGlu5 PAM) are critical for receptor binding. The 2-ethylhexyl group’s flexibility may influence allosteric site accommodation .
Antioxidant and Metabolic Activity
  • Antioxidant Thioureas: N-(anilinocarbonothioyl) benzamides with hydroxyl or methoxy groups (e.g., A8, H10) show >85% inhibition.
  • 5-HT4 Receptor Agonism : Mosapride’s metabolites with 4-ethoxy groups exhibit reduced activity compared to the parent drug, suggesting substituent positioning impacts receptor affinity .

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